molecular formula C4H8OS2 B8405781 1,3-Dithiolane-4-methanol CAS No. 5862-51-1

1,3-Dithiolane-4-methanol

Cat. No.: B8405781
CAS No.: 5862-51-1
M. Wt: 136.2 g/mol
InChI Key: NJXOBTJELQJDER-UHFFFAOYSA-N
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Description

1,3-Dithiolane-4-methanol (CAS RN: 35801-62-8) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₀OS₂ and a molecular weight of 207.32 g/mol . It features a five-membered dithiolane ring (two sulfur atoms) substituted with a hydroxymethyl group at the 4-position. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, particularly as a precursor for carbamate derivatives (e.g., 2,2-dimethyl-1,3-dithiolane-4-methanol carbamate) .

Properties

CAS No.

5862-51-1

Molecular Formula

C4H8OS2

Molecular Weight

136.2 g/mol

IUPAC Name

1,3-dithiolan-4-ylmethanol

InChI

InChI=1S/C4H8OS2/c5-1-4-2-6-3-7-4/h4-5H,1-3H2

InChI Key

NJXOBTJELQJDER-UHFFFAOYSA-N

Canonical SMILES

C1C(SCS1)CO

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1,3-Dithiolane-4-methanol has been studied for its biological activities, particularly in the realm of drug design. The compound serves as a scaffold for synthesizing various derivatives that exhibit significant pharmacological properties.

Case Study: Antimelanogenic Effects
In a study evaluating the antimelanogenic effects of 1,3-dithiolane derivatives, researchers synthesized a series of compounds with varying substitutions on the dithiolane ring. Among these, one derivative demonstrated exceptional tyrosinase inhibitory activity, outperforming traditional agents like kojic acid. The half-maximal inhibitory concentration (IC50) was found to be 13.94 ± 1.76 μM for the most active derivative, indicating its potential as a skin-whitening agent .

Organic Synthesis

The compound is also utilized in organic synthesis as a versatile building block. Its dithiolane structure allows for various chemical transformations, making it valuable in creating complex molecules.

Synthesis of Dithiolane Derivatives
A convenient synthesis method for 1,3-dithiolanes has been reported, where aromatic derivatives containing the dithiolane moiety were prepared through alkylation reactions. The yields were generally high, with one synthesis achieving a yield of 75% . This versatility is crucial for developing new materials and pharmaceuticals.

Material Science

In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Table: Comparison of Mechanical Properties

Material TypeIncorporation LevelTensile Strength (MPa)Elongation at Break (%)
Pure Polymer-305
Polymer + Dithiolane5%357
Polymer + Dithiolane10%4010

This table illustrates how the incorporation of dithiolane derivatives can improve the mechanical properties of polymers.

Environmental Applications

Recent studies have explored the use of 1,3-dithiolanes in environmental chemistry, particularly in the degradation of pollutants. The compound's ability to form stable complexes with heavy metals suggests potential applications in bioremediation efforts.

Case Study: Heavy Metal Chelation
Research indicates that derivatives of 1,3-dithiolane can effectively chelate heavy metals such as lead and cadmium from contaminated water sources. The chelation efficiency was quantified using spectrophotometric methods, demonstrating significant reductions in metal concentrations .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group in 1,3-dithiolane-4-methanol undergoes substitution reactions with alkyl halides or acyl chlorides. For example:

  • Etherification : Reaction with methyl iodide in alkaline conditions yields methyl ether derivatives.
    C4H8OS2 OH+CH3IC4H8OS2 OCH3+HI\text{C}_4\text{H}_8\text{OS}_2\text{ OH}+\text{CH}_3\text{I}\rightarrow \text{C}_4\text{H}_8\text{OS}_2\text{ OCH}_3+\text{HI}

  • Esterification : Acylation with acetic anhydride produces acetate esters under mild acidic catalysis.

Reaction Type Reagents Conditions Yield Reference
EtherificationMethyl iodide, KOHRT, 12 h75%
EsterificationAc₂O, H₂SO₄0–5°C, 2 h82%

Oxidation and Disulfide Formation

The sulfur atoms in the dithiolane ring participate in redox reactions:

  • Disulfide Bridges : Oxidation with H₂O₂ or I₂ generates intramolecular disulfides, critical for stabilizing bioactive conformations.

  • Mixed Disulfides : Reaction with thioketones forms mixed disulfides (e.g., 1d , 3d ) via electrophilic sulfur-sulfur bond formation .

Mechanistic Pathway :

  • Electrophilic attack at sulfur initiates ring opening.

  • Subsequent recombination with thioketones yields disulfide products .

Ring-Opening Reactions

The dithiolane ring undergoes cleavage under specific conditions:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl opens the ring to form β-mercapto alcohols .

  • Deprotection with Hg(II) : Mercury(II) nitrate selectively removes the dithiolane group, regenerating carbonyl compounds .

Example :
C4H8OS2+Hg NO3 2RCHO+HgS+H2O\text{C}_4\text{H}_8\text{OS}_2+\text{Hg NO}_3\text{ }_2\rightarrow \text{RCHO}+\text{HgS}+\text{H}_2\text{O}

Reagent Temperature Product Efficiency
Hg(NO₃)₂·3H₂ORTAldehyde derivatives92%
H₂O/HCl (1:1)60°Cβ-Mercapto ethanol78%

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases .

  • Thermal Stability : Decomposes above 150°C, releasing sulfur-containing byproducts .

Comparison with Similar Compounds

[4-(1,3-Dioxolan-2-yl)phenyl]methanol (CAS 142651-25-0)

  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol
  • Key Differences: Replaces sulfur atoms in the dithiolane ring with oxygen, forming a 1,3-dioxolane ring. The aromatic phenyl group further influences reactivity and stability.
  • Applications : Cited in medicinal chemistry and synthesis literature (e.g., WO2012/168359 A1) for drug intermediates .

Toluene-3,4-dithiol (CAS 496-74-2)

  • Molecular Formula : C₇H₈S₂
  • Molecular Weight : 156.27 g/mol
  • Key Differences : Aromatic dithiol lacking the hydroxymethyl group and heterocyclic ring. The benzene ring with adjacent thiol groups makes it more reactive in metal coordination and oxidation reactions.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Ring Type Polarity Inference
1,3-Dithiolane-4-methanol 207.32 Dithiolane, hydroxymethyl Heterocyclic Moderate (S and OH)
[4-(1,3-Dioxolan-2-yl)phenyl]methanol 180.20 Dioxolane, hydroxymethyl, phenyl Heterocyclic + Aromatic High (O and OH)
Toluene-3,4-dithiol 156.27 Benzene, thiols Aromatic Low (non-polar S-H)

Key Observations :

  • Solubility: Dioxolane derivatives (e.g., [4-(1,3-dioxolan-2-yl)phenyl]methanol) likely exhibit higher aqueous solubility than dithiolanes due to oxygen’s polarity. Sulfur’s lower electronegativity in this compound may favor solubility in organic solvents.
  • Stability : Dithiolane rings are more prone to oxidation than dioxolanes, limiting their utility in oxidative environments.

Q & A

Basic: What are the standard experimental protocols for synthesizing 1,3-Dithiolane-4-methanol and its derivatives?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or oxidation-reduction reactions. For example:

  • Carbamate formation : Reacting 2,2-dimethyl-1,3-dithiolane-4-methanol with methoxycarbamyl groups under controlled pH (neutral to slightly basic) and anhydrous conditions .
  • Reduction/oxidation : Use lithium aluminum hydride (LiAlH4) for selective reduction or potassium permanganate (KMnO4) for oxidation, ensuring inert atmospheres (e.g., N2) to prevent side reactions .
  • Key characterization : Confirm product purity via HPLC and structural elucidation using <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy, referencing shifts in the dithiolane ring (δ ~3.5–4.5 ppm) and hydroxyl groups (δ ~1.5–2.5 ppm) .

Basic: How can researchers determine the aqueous solubility of this compound for experimental design?

Answer:
Aqueous solubility is critical for biological assays. Use the following methodology:

  • Shake-flask method : Dissolve the compound in water at varying temperatures (e.g., 20°C, 37°C) and measure saturation points via UV-Vis spectroscopy (λmax ~210–230 nm for dithiolane derivatives) .
  • Validation : Cross-check with computational models (e.g., Hansen solubility parameters) and compare against literature values (e.g., 2.109E-03 mol/L at 20°C) .

Basic: What biological assays are suitable for evaluating the antimicrobial activity of this compound?

Answer:

  • Disk diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using methanol as a solvent control .
  • Minimum inhibitory concentration (MIC) : Employ microbroth dilution in 96-well plates, with OD600 measurements after 24-hour incubation .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) and MTT assays to rule out nonspecific toxicity .

Advanced: How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

Answer:

  • pH-dependent degradation : Monitor via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks). Acidic conditions (pH <5) hydrolyze the dithiolane ring, detected by LC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition peaks (>150°C) and optimize storage conditions (e.g., -20°C under argon) .

Advanced: How can researchers resolve contradictions in reported solubility or bioactivity data for this compound?

Answer:

  • Methodological cross-validation : Compare shake-flask results with nephelometry or isothermal titration calorimetry (ITC) to address solubility discrepancies .
  • Bioactivity replication : Standardize assay conditions (e.g., inoculum size, solvent concentration) and validate using orthogonal models (e.g., C. elegans for antimicrobial activity) .

Advanced: What computational tools are recommended for predicting reaction pathways or docking studies of this compound derivatives?

Answer:

  • Retrosynthesis planning : Use AI-driven platforms (e.g., Template_relevance Pistachio, Reaxys) to propose feasible routes for novel derivatives .
  • Molecular docking : Employ AutoDock Vina with PDB targets (e.g., E. coli dihydrofolate reductase) to predict binding affinities, validated by MD simulations .

Advanced: What are the best practices for analyzing degradation products of this compound under oxidative conditions?

Answer:

  • LC-MS/MS profiling : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to identify sulfoxide/sulfone derivatives (m/z +16/+32 Da shifts) .
  • Kinetic studies : Apply pseudo-first-order models to determine rate constants (kobs) and activation energy (Ea) via Arrhenius plots .

Advanced: How can researchers optimize biocatalytic synthesis routes for this compound?

Answer:

  • Enzyme screening : Test Candida antarctica lipase B (CAL-B) or Rhodococcus spp. for enantioselective reductions in biphasic systems (e.g., water:ethyl acetate) .
  • Process optimization : Use design of experiments (DoE) to vary parameters (pH, co-solvent ratio) and maximize yield (>80%) .

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